N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
The compound N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide (hereafter referred to as Compound A) is a benzamide derivative featuring a bicyclic thiazole scaffold (5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) linked to a meta-substituted benzamide moiety bearing a 2,5-dioxopyrrolidin-1-yl group. Its molecular formula is C₂₀H₁₉N₃O₄S, with a molecular weight of 397.45 g/mol . This compound is of interest due to its structural similarity to bioactive molecules targeting enzymes like Rho-kinases (ROCK1/2) and proteases .
Properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-20(2)9-13-17(14(24)10-20)28-19(21-13)22-18(27)11-4-3-5-12(8-11)23-15(25)6-7-16(23)26/h3-5,8H,6-7,9-10H2,1-2H3,(H,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUPEHMQQGTFLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation.
Mode of Action
The compound acts as a dual kinase inhibitor against CK2 and GSK3β. By inhibiting these kinases, it prevents the phosphorylation and subsequent deactivation of PTEN. This leads to the activation of PTEN, which plays a crucial role in cell cycle regulation and prevents uncontrolled cell growth.
Biochemical Pathways
The compound affects the PTEN/PI3K/AKT pathway . Normally, CK2 and GSK3β phosphorylate PTEN, leading to its deactivation. When this compound inhibits ck2 and gsk3β, pten remains active and can inhibit the pi3k/akt pathway. This results in decreased cell proliferation and increased apoptosis, thereby preventing tumor growth.
Biochemical Analysis
Biochemical Properties
The compound is known to interact with key enzymes such as Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β). These enzymes are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation. Thus, it is essential to inhibit both kinases simultaneously to prevent PTEN deactivation more efficiently.
Cellular Effects
Its interaction with CK2 and GSK3β suggests that it may influence cell signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of action of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide involves the inhibition of CK2 and GSK3β. This inhibition prevents the phosphorylation and subsequent deactivation of PTEN, a tumor suppressor protein.
Biological Activity
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, supported by relevant studies and data.
- Molecular Formula : C14H16N2O4S
- Molecular Weight : 306.4 g/mol
- CAS Number : 325986-97-8
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various derivatives of the compound. For instance, a related compound demonstrated significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli using disk diffusion methods. The Minimum Inhibitory Concentration (MIC) values were reported to be as low as 15.62 µg/mL for certain derivatives, indicating potent antimicrobial efficacy .
2. Anticancer Potential
The compound has also been evaluated for its anticancer properties. A study involving various tetrahydrobenzo[d]thiazole derivatives showed promising results in inhibiting the growth of colorectal cancer cells. Molecular docking studies suggested that these compounds may interact effectively with specific targets in cancer cells, thereby contributing to their anticancer activity .
3. Enzyme Inhibition
Inhibitory activity against cholinesterases has been noted in related compounds, which could have implications for neurodegenerative diseases. For example, one derivative exhibited an IC50 value of 46.42 µM against butyrylcholinesterase (BChE), suggesting potential therapeutic applications in conditions like Alzheimer's disease .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position Isomerism
Compound A differs from its para-substituted isomer (Compound B , CAS 330200-75-4) in the position of the 2,5-dioxopyrrolidin-1-yl group on the benzamide ring (meta vs. para). While both share the same molecular formula (C₂₀H₁₉N₃O₄S ), positional isomerism can significantly alter physicochemical properties and target binding. For instance:
- Compound B (para-substituted) has been catalogued as a research chemical but lacks reported bioactivity data .
- The meta-substitution in Compound A may enhance steric compatibility with enzyme active sites, as seen in analogous protease inhibitors .
Table 1: Positional Isomer Comparison
| Parameter | Compound A (meta) | Compound B (para) |
|---|---|---|
| Molecular Weight | 397.45 | 397.45 |
| Substituent Position | 3-position | 4-position |
| Reported Bioactivity | Hypothesized | None reported |
Substituent Functional Group Variations
Benzo[b]thiophene Derivatives
In , N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide (Compound C) exhibits moderate anti-trypanosomal activity (IC₅₀ = 10.58 ± 3.18 µM) but lower potency compared to derivatives with electron-withdrawing groups. The replacement of the benzamide with a benzo[b]thiophene-carboxamide reduces hydrogen-bonding capacity, likely diminishing target affinity .
Methoxy-Substituted Analogues
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,6-dimethoxybenzamide (Compound D, MW 360.43) features methoxy groups at the 2- and 6-positions of the benzamide.
Table 2: Functional Group Impact
| Compound | Substituent | Molecular Weight | Key Property | Bioactivity (IC₅₀) |
|---|---|---|---|---|
| A | 3-(2,5-dioxopyrrolidinyl) | 397.45 | Electron-withdrawing | Hypothesized |
| C | Benzo[b]thiophene | 379.05 | Hydrophobic | 10.58 ± 3.18 µM |
| D | 2,6-Dimethoxy | 360.43 | Electron-donating | Not reported |
Sulfonamide and Piperidine Derivatives
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide (Compound E , MW 485.6) incorporates a sulfonamide group, enhancing solubility but increasing molecular weight. In contrast, N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (Compound F) uses a piperidine-sulfonyl group, which introduces basicity and conformational flexibility absent in Compound A .
Thiadiazole and Triazole Analogues
highlights Z11 (ZINC11852541), a benzamide with a 4-(2,5-dioxopyrrolidin-1-yl) substituent and a thiazole ring. However, the thiazole scaffold in Z11 may confer different pharmacokinetic profiles .
Structure-Activity Relationships (SAR)
- Electron-withdrawing groups (e.g., dioxopyrrolidinyl) enhance interactions with enzymatic active sites via hydrogen bonding and dipole interactions, as seen in protease inhibitors .
- Meta-substitution (Compound A) may optimize steric fit compared to para-substituted isomers (Compound B) .
- Hydrophobic substituents (e.g., benzo[b]thiophene in Compound C) reduce potency, emphasizing the importance of polar interactions .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cyclocondensation | Sodium acetate | Acetic anhydride/AcOH | 2 | 68 |
| Amide Coupling | DCC, DMAP | DCM | 12 | 72 |
Basic: How should researchers validate the compound’s structural integrity?
Methodological Answer:
Combine spectroscopic and computational techniques:
- NMR : Assign peaks using - and -NMR in DMSO-d6. For example, the thiazole C2 proton appears at δ 7.94 ppm, while the pyrrolidinone carbonyl resonates at δ 165–171 ppm .
- HRMS : Confirm molecular ion ([M+H]) with <2 ppm error. Discrepancies in isotopic patterns may indicate impurities .
- IR : Identify key functional groups (e.g., C=O at 1719 cm, C≡N at 2220 cm) .
Advanced: How can researchers address contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Contradictions often arise from tautomerism or solvent effects. Mitigation strategies include:
- Variable-Temperature NMR : Resolve dynamic equilibria (e.g., keto-enol tautomers) by acquiring spectra at 25°C and 60°C .
- DFT Calculations : Compare experimental -NMR shifts with density functional theory-predicted values (software: Gaussian 16) .
- Cross-Validation : Use X-ray crystallography (if crystalline) to resolve ambiguous NOESY correlations .
Advanced: What experimental designs are optimal for studying structure-activity relationships (SAR)?
Methodological Answer:
Adopt a factorial design to systematically vary substituents and reaction conditions:
- Factors : Vary substituents on the benzamide (e.g., electron-withdrawing groups at position 3) and thiazole (e.g., methyl vs. phenyl) .
- Response Variables : Measure bioactivity (e.g., IC) and physicochemical properties (logP, solubility).
- Statistical Analysis : Use ANOVA to identify significant factors (software: JMP or R) .
Q. Table 2: Example Factorial Design Matrix
| Run | Benzamide Substituent | Thiazole Substituent | Solvent | IC (µM) |
|---|---|---|---|---|
| 1 | -NO | -CH | DMF | 0.45 |
| 2 | -OCH | -Ph | EtOH | 1.20 |
Advanced: How can computational modeling enhance mechanistic studies of this compound?
Methodological Answer:
Integrate molecular dynamics (MD) and QM/MM simulations:
- Reactivity Prediction : Use COMSOL Multiphysics to model reaction pathways (e.g., nucleophilic attack on the pyrrolidinone carbonyl) .
- Docking Studies : Simulate binding to biological targets (e.g., kinases) with AutoDock Vina, focusing on hydrogen-bond interactions with the benzamide moiety .
- Solvent Effects : Apply COSMO-RS to predict solubility in polar aprotic solvents .
Advanced: How should researchers reconcile discrepancies in bioactivity data across studies?
Methodological Answer:
Discrepancies may stem from assay variability or impurities. Solutions include:
- Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT, fixed cell densities) .
- Purity Thresholds : Ensure >98% purity via HPLC (C18 column, acetonitrile/water gradient) before testing .
- Meta-Analysis : Use RevMan to aggregate data from multiple studies and identify outliers .
Advanced: What strategies optimize scale-up synthesis without compromising yield?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progression in real time .
- Membrane Separation : Use nanofiltration to remove byproducts (MWCO: 500 Da) and recycle catalysts .
- DoE Optimization : Apply response surface methodology (RSM) to maximize yield while minimizing solvent use .
Advanced: How can AI-driven platforms accelerate research on this compound?
Methodological Answer:
- Autonomous Labs : Deploy AI platforms (e.g., ChemOS) for high-throughput screening of reaction conditions .
- Predictive Modeling : Train neural networks on PubChem data to forecast solubility and stability .
- Data Integration : Use KNIME to merge spectral data (NMR, MS) with bioactivity databases for SAR insights .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
